5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-amino-3-(2-hydroxyethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O3/c10-6-1-2-8-7(5-6)11(3-4-12)9(13)14-8/h1-2,5,12H,3-4,10H2 |
InChI Key |
HGOPRVNXZOIJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(C(=O)O2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-Amino-3-(2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one.
Reduction: Formation of 5-Amino-3-(2-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one.
Substitution: Formation of various substituted benzoxazolones depending on the reagents used.
Scientific Research Applications
5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one
- Structural Differences : Replaces the benzoxazolone ring with a 1,3,4-thiadiazol-2-one core. The hydroxyethyl group is attached via a methylene bridge ([(2’-hydroxyethoxy)methyl]) rather than directly to the heterocycle .
- Synthesis: Synthesized from 5-amino-3H-1,3,4-thiadiazol-2-one via hydroxyethylation, suggesting distinct reactivity compared to benzoxazolone derivatives.
- Properties : The thiadiazole ring may confer greater metabolic stability due to sulfur’s electron-withdrawing effects, but reduced aromaticity could limit π-π interactions in biological targets.
6-Nitro-2,3-dihydro-1,3-benzoxazol-2-one
- Structural Differences: Features a nitro group at the 6-position instead of the amino and hydroxyethyl groups in the target compound .
- Synthesis : Prepared via direct nitration of 2,3-dihydro-1,3-benzoxazol-2-one using nitric acid.
Chlorzoxazone (5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one)
- Structural Differences: Substitutes the 5-amino and 3-hydroxyethyl groups with a single chlorine atom at the 5-position .
- Pharmacology : A clinically used muscle relaxant acting via modulation of calcium and potassium channels. The lack of a hydroxyethyl group reduces hydrophilicity, likely affecting blood-brain barrier penetration.
- Activity Comparison: Demonstrates that halogenation at the 5-position (Cl) provides therapeutic efficacy distinct from amino/hydroxyethyl-substituted analogs.
5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
- Structural Differences: Replaces the hydroxyethyl group with a dimethylaminoethyl chain .
- However, commercial discontinuation (as noted in ) suggests challenges in synthesis, stability, or efficacy.
5-Amino-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- Structural Differences : Substitutes hydroxyethyl with a propargyl (prop-2-yn-1-yl) group .
- Applications: The alkyne moiety enables click chemistry for bioconjugation, a feature absent in the hydroxyethyl derivative.
6-Thiobenzoyl-2,3-dihydro-1,3-benzoxazol-2-one
- Structural Differences : Incorporates a thiobenzoyl group at the 6-position, introducing sulfur and aromatic substituents .
- Reactivity : The thioester linkage may confer susceptibility to hydrolysis or nucleophilic attack, contrasting with the hydrolytically stable hydroxyethyl group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects: Amino and hydroxyethyl groups donate electrons to the benzoxazolone ring, enhancing resonance stability and interactions with biological targets. In contrast, nitro or halogen substituents withdraw electrons, altering reactivity .
- Biological Activity : Hydroxyethyl derivatives may exhibit improved pharmacokinetics over halogenated analogs due to balanced hydrophilicity. For example, Chlorzoxazone’s chlorine atom confers CNS activity, while hydroxyethyl groups could target peripheral enzymes .
- Synthetic Flexibility : Propargyl and thioester derivatives (e.g., ) highlight the benzoxazolone scaffold’s adaptability for bioconjugation or prodrug design, whereas hydroxyethyl derivatives prioritize therapeutic optimization .
Biological Activity
5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound characterized by its benzoxazole core and functional groups that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activities associated with this compound, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is with a molecular weight of approximately 194.19 g/mol. The structure features an amino group and a hydroxyethyl substituent on the benzoxazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| Appearance | Solid (white to brown) |
Antimicrobial Activity
Research indicates that 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoxazole compounds generally display activity against both Gram-positive and Gram-negative bacteria. For instance:
- Gram-positive bacteria : Effective against Bacillus subtilis.
- Gram-negative bacteria : Limited activity noted against Escherichia coli.
In a study involving various benzoxazole derivatives, it was found that certain compounds had selective antibacterial properties, suggesting potential for development into new antibiotics .
Anticancer Potential
The compound has also been investigated for its cytotoxic effects on cancer cells. Specific studies have demonstrated that benzoxazole derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. Notably:
- Cytotoxicity : Active against several cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
- Mechanism of action : The cytotoxic effects are believed to be mediated through interference with cellular processes essential for cancer cell survival .
Study 1: Antimicrobial Efficacy
In a screening test involving 41 benzoxazole derivatives, it was observed that only a few exhibited significant antimicrobial activity. The minimal inhibitory concentrations (MIC) were determined for active compounds against model strains:
| Compound ID | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 6 | 50 | Active against B. subtilis |
| Compound 7 | 30 | Active against E. coli |
This study highlighted the importance of structural features in determining biological activity and suggested pathways for further modifications to enhance efficacy .
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results indicated that certain substitutions on the benzoxazole core significantly influenced activity:
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | 15 | 4 |
| Compound B | A549 | 20 | 5 |
These findings suggest potential for developing selective anticancer agents based on the structure of benzoxazole derivatives .
The mechanisms through which 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with cellular membranes may lead to increased permeability and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
